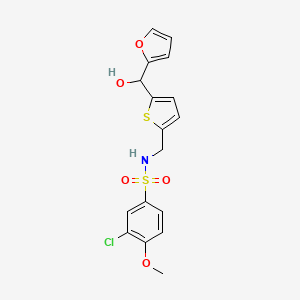
(1-Bromo-2,2-difluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Bromo-2,2-difluoroethyl)benzene” is an organic compound . The molecular formula is C8H7BrF2 and the molecular weight is 221.04 .
Synthesis Analysis
While specific synthesis methods for “(1-Bromo-2,2-difluoroethyl)benzene” were not found, bromination of fluorobenzene is a common method for synthesizing similar compounds . This reaction, known as electrophilic aromatic substitution, involves the substitution of a hydrogen atom in the benzene ring with a bromine atom .
Applications De Recherche Scientifique
Synthesis and Fluorescence Properties
1-Bromo-4-(2,2-diphenylvinyl) benzene, synthesized via the Wittig-Horner reaction, exhibits significant photoluminescence properties. Its steric configuration hinders tight intermolecular packing, leading to strong fluorescence in both solution and solid states, demonstrating potential applications in luminescent materials and chemical sensors (Liang Zuo-qi, 2015).
Chemical Functionalization and Reactions
Functionalized 1,2-bis(trimethylsilyl)benzenes serve as key precursors for synthesizing Lewis acid catalysts, benzyne precursors, and certain luminophores. Efficient routes for their synthesis involve cobalt-catalyzed Diels-Alder cycloaddition and iridium-mediated C-H activation, indicating their importance in organic synthesis and material science (Christian Reus et al., 2012).
Crystal Structure Analysis
The structural analysis of bromo- and bromomethyl-substituted benzenes has revealed diverse packing motifs influenced by Br⋯Br interactions and hydrogen bonds. These studies contribute to the understanding of molecular interactions and the design of materials with specific crystallographic properties (P. Jones et al., 2012).
Aryne Chemistry
The formation and reactions of 1,2-dehydro-3- and -4-(trifluoromethoxy)benzene arynes from bromobenzene derivatives have been explored for synthesizing naphthalene derivatives. This showcases the utility of bromobenzene compounds in constructing complex aromatic systems, which could be useful in developing new organic electronic materials (M. Schlosser & E. Castagnetti, 2001).
Organic Electronics and Material Science
1-Bromo-2,2-difluoroethyl)benzene derivatives have been utilized in the synthesis of high-performance organic electronics and materials. For instance, the synthesis and characterization of new fluorine-containing polyethers demonstrate the potential of these compounds in creating materials with low dielectric constants, which are crucial for various electronic applications (J. W. Fitch et al., 2003).
Propriétés
IUPAC Name |
(1-bromo-2,2-difluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXKRNWOALWBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromo-2,2-difluoroethyl)benzene | |
CAS RN |
74492-20-9 |
Source


|
| Record name | (1-bromo-2,2-difluoroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2626295.png)
![3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2626299.png)
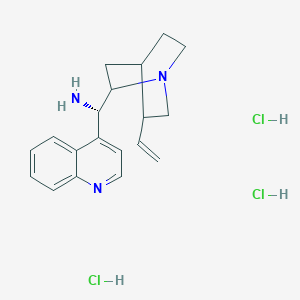
![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)
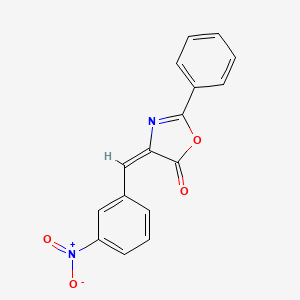
![4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene](/img/structure/B2626307.png)
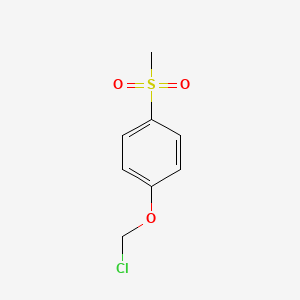
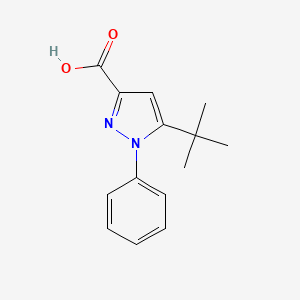
![2-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2626310.png)

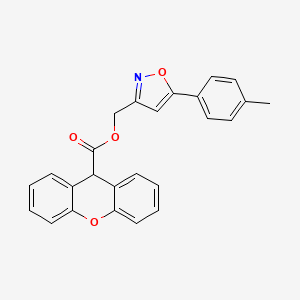
![4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2626315.png)
